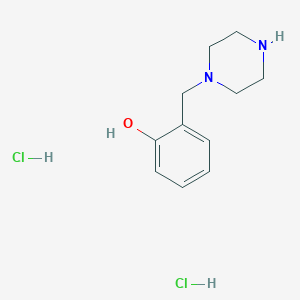
8-Bromochinolin-hydrochlorid
Übersicht
Beschreibung
8-Bromoquinoline hydrochloride is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. It is widely used in the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and various industrial processes. The compound features a bromine atom attached to the quinoline ring, enhancing its reactivity and utility in organic synthesis.
Synthetic Routes and Reaction Conditions:
Bromination of Quinoline: The most common method involves the bromination of quinoline using bromine in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out in a solvent like chloroform or carbon tetrachloride at room temperature.
Sandmeyer Reaction: Another method involves the conversion of 8-hydroxyquinoline to 8-bromoquinoline using copper(I) bromide (CuBr) and hydrobromic acid (HBr).
Industrial Production Methods: Industrial production of 8-bromoquinoline hydrochloride involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: 8-Bromoquinoline can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction of 8-bromoquinoline can lead to the formation of 8-bromoquinoline derivatives with reduced oxidation states.
Substitution Reactions: The bromine atom in 8-bromoquinoline can be substituted with other functional groups, such as amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines are used in substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
8-Bromoquinoline hydrochloride is extensively used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.
Medicine: The compound is employed in the design and synthesis of new drugs, especially those targeting bacterial infections and cancer.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Biochemische Analyse
Biochemical Properties
8-Bromoquinoline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to metal ions, which can influence the activity of metalloenzymes. For instance, 8-Bromoquinoline hydrochloride can chelate with zinc ions, affecting the function of zinc-dependent enzymes such as carbonic anhydrase and metalloproteinases . Additionally, this compound can interact with nucleic acids, potentially intercalating between DNA bases and influencing DNA replication and transcription processes .
Cellular Effects
The effects of 8-Bromoquinoline hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 8-Bromoquinoline hydrochloride has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and apoptosis . Furthermore, it can affect gene expression by binding to DNA and interfering with transcription factors, thereby modulating the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 8-Bromoquinoline hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and nucleic acids, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions . For instance, 8-Bromoquinoline hydrochloride can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . Additionally, it can induce changes in gene expression by intercalating into DNA and disrupting the binding of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromoquinoline hydrochloride can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that prolonged exposure to 8-Bromoquinoline hydrochloride can lead to cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects highlight the importance of controlling experimental conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of 8-Bromoquinoline hydrochloride vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity . These findings underscore the importance of dose optimization in preclinical studies.
Metabolic Pathways
8-Bromoquinoline hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 8-Bromoquinoline hydrochloride, converting it into more water-soluble metabolites that can be excreted from the body . These metabolic pathways can influence the bioavailability and efficacy of the compound in vivo.
Transport and Distribution
The transport and distribution of 8-Bromoquinoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, 8-Bromoquinoline hydrochloride can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.
Subcellular Localization
The subcellular localization of 8-Bromoquinoline hydrochloride can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or lysosomes, through targeting signals or post-translational modifications . For example, 8-Bromoquinoline hydrochloride can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Wirkmechanismus
8-Bromoquinoline hydrochloride is compared with other similar compounds such as 8-chloroquinoline, 8-aminquinoline, and 8-quinolinylboronic acid. While these compounds share the quinoline core, the presence of different substituents (chlorine, amino group, boronic acid) imparts unique chemical properties and reactivity profiles to each compound. 8-Bromoquinoline hydrochloride stands out due to its enhanced reactivity and versatility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
8-Chloroquinoline
8-Aminoquinoline
8-Quinolinylboronic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
8-bromoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBLKYOKAULBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671870 | |
| Record name | 8-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081803-09-9 | |
| Record name | 8-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride](/img/structure/B1520164.png)
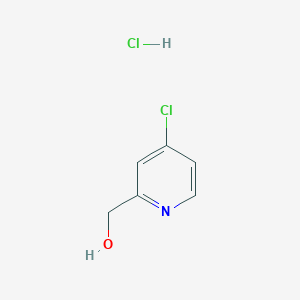
![2-[(4-amino-phenylamino)-methyl]- piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1520167.png)
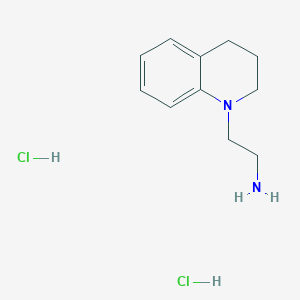

![[1-(4-Methylphenyl)propyl]amine hydrochloride](/img/structure/B1520173.png)
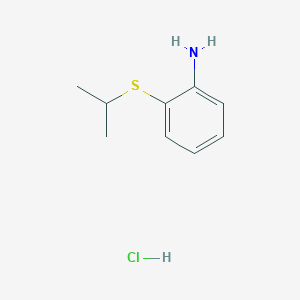
![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1520175.png)


![Benzo[d]oxazol-2-ylmethanamine hydrochloride](/img/structure/B1520182.png)
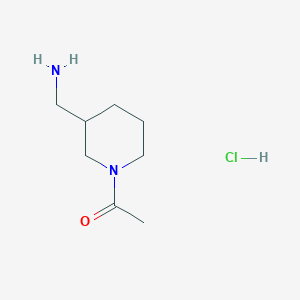
![[(5-Cyclopropylisoxazol-3-yl)methyl]methylamine](/img/structure/B1520185.png)
